molecular formula C21H25NO2 B1204574 Cyclantine CAS No. 91-50-9

Cyclantine

Cat. No.: B1204574
CAS No.: 91-50-9
M. Wt: 323.4 g/mol
InChI Key: GPMKWOCILXNQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclantine is a complex organic compound with a unique structure that includes a benzoic acid core, a methyl ester group, and a substituted propylidene amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction times. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid or sulfuric acid can be used for nitration and sulfonation reactions, respectively.

Major Products

The major products of these reactions include various substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

Cyclantine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

91-50-9

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-[[2-methyl-3-(4-propan-2-ylphenyl)propylidene]amino]benzoate

InChI

InChI=1S/C21H25NO2/c1-15(2)18-11-9-17(10-12-18)13-16(3)14-22-20-8-6-5-7-19(20)21(23)24-4/h5-12,14-16H,13H2,1-4H3

InChI Key

GPMKWOCILXNQON-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

Key on ui other cas no.

91-50-9

Pictograms

Irritant

Synonyms

cyclamen aldehyde methyl anthranilate
methyl N-(3-p-isopropylphenyl)-(2-methylpropylidene)anthranilate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.